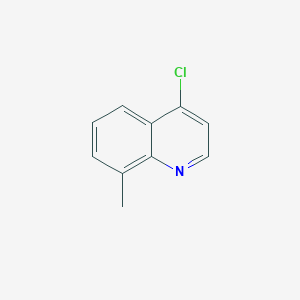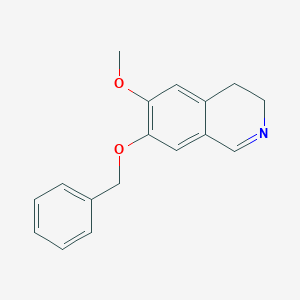![molecular formula C19H28N2O2 B097478 Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 15769-97-8](/img/structure/B97478.png)
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate, commonly known as EEP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole carboxylic acid derivatives and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of EEP is not fully understood, but it is believed to act on multiple targets in the body. EEP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response and pain sensation.
Effets Biochimiques Et Physiologiques
EEP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. EEP has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EEP in lab experiments is its low toxicity and high solubility. This makes it an ideal compound for use in cell culture experiments. However, one limitation of using EEP is its limited availability and high cost.
Orientations Futures
There are many potential future directions for research on EEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of EEP and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of EEP involves several steps, including the reaction of ethyl acetoacetate with 2,4-pentanedione, followed by the reaction of the resulting product with pyrrole-2-carboxaldehyde. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield EEP.
Applications De Recherche Scientifique
EEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEP has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
15769-97-8 |
|---|---|
Nom du produit |
Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C19H28N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-7-14-11(4)16(20-13(14)6)10-17-15(8-2)12(5)18(21-17)19(22)23-9-3/h20-21H,7-10H2,1-6H3 |
Clé InChI |
COOZOQQTLZAWKQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
SMILES canonique |
CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C |
Synonymes |
4-Ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



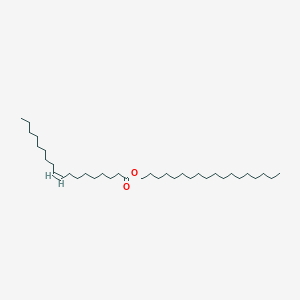
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
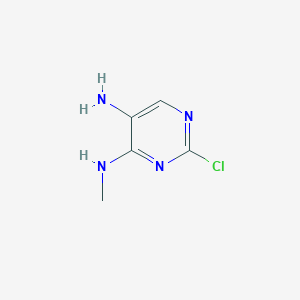
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
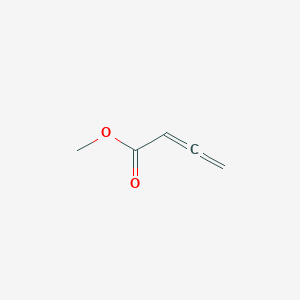
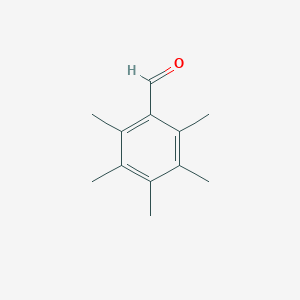
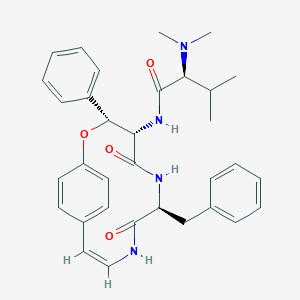

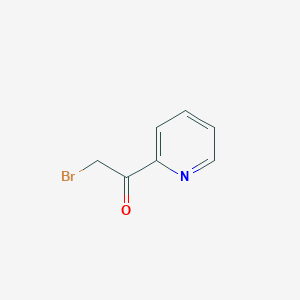
![[(1R,9R,10R)-4-Methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl methanesulfonate](/img/structure/B97420.png)

